Cas no 2742653-07-0 (4-Bromo-5-iodo-2-methyl-1,3-thiazole)

4-Bromo-5-iodo-2-methyl-1,3-thiazole is a halogenated heterocyclic compound featuring both bromine and iodine substituents on a thiazole core. This structure makes it a versatile intermediate in organic synthesis, particularly for cross-coupling reactions such as Suzuki, Stille, or Sonogashira couplings. The presence of two distinct halogens allows for selective functionalization, enabling precise modifications for pharmaceutical or agrochemical applications. Its methyl group at the 2-position enhances stability while maintaining reactivity. The compound is commonly employed in the development of biologically active molecules, including potential drug candidates, due to its ability to serve as a scaffold for further derivatization. Proper handling under inert conditions is recommended due to its sensitivity.
4-Bromo-5-iodo-2-methyl-1,3-thiazole structure
2742653-07-0 structure
Product name:4-Bromo-5-iodo-2-methyl-1,3-thiazole
CAS No:2742653-07-0
MF:C4H3BrINS
MW:303.946790933609
MDL:MFCD34575099
CID:5627828
PubChem ID:148722101

4-Bromo-5-iodo-2-methyl-1,3-thiazole Chemical and Physical Properties

Names and Identifiers

    • 4-bromo-5-iodo-2-methyl-1,3-thiazole
    • 2742653-07-0
    • EN300-28305275
    • 4-Bromo-5-iodo-2-methyl-1,3-thiazole
    • MDL: MFCD34575099
    • Inchi: 1S/C4H3BrINS/c1-2-7-3(5)4(6)8-2/h1H3
    • InChI Key: NZHBOMYGAAQVRU-UHFFFAOYSA-N
    • SMILES: IC1=C(N=C(C)S1)Br

Computed Properties

  • Exact Mass: 302.82143g/mol
  • Monoisotopic Mass: 302.82143g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 0
  • Complexity: 92.1
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 41.1Ų

4-Bromo-5-iodo-2-methyl-1,3-thiazole Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
1PlusChem
1P028ZPC-2.5g
4-bromo-5-iodo-2-methyl-1,3-thiazole
2742653-07-0 95%
2.5g
$3350.00 2024-05-07
Aaron
AR028ZXO-250mg
4-bromo-5-iodo-2-methyl-1,3-thiazole
2742653-07-0 95%
250mg
$949.00 2025-02-17
Enamine
EN300-28305275-5g
4-bromo-5-iodo-2-methyl-1,3-thiazole
2742653-07-0 95%
5g
$3935.0 2023-09-07
1PlusChem
1P028ZPC-50mg
4-bromo-5-iodo-2-methyl-1,3-thiazole
2742653-07-0 95%
50mg
$452.00 2024-05-07
Aaron
AR028ZXO-500mg
4-bromo-5-iodo-2-methyl-1,3-thiazole
2742653-07-0 95%
500mg
$1480.00 2025-02-17
Aaron
AR028ZXO-2.5g
4-bromo-5-iodo-2-methyl-1,3-thiazole
2742653-07-0 95%
2.5g
$3683.00 2025-02-17
Aaron
AR028ZXO-5g
4-bromo-5-iodo-2-methyl-1,3-thiazole
2742653-07-0 95%
5g
$5436.00 2023-12-15
1PlusChem
1P028ZPC-10g
4-bromo-5-iodo-2-methyl-1,3-thiazole
2742653-07-0 95%
10g
$7277.00 2024-05-07
Enamine
EN300-28305275-2.5g
4-bromo-5-iodo-2-methyl-1,3-thiazole
2742653-07-0 95%
2.5g
$2660.0 2023-09-07
Enamine
EN300-28305275-1.0g
4-bromo-5-iodo-2-methyl-1,3-thiazole
2742653-07-0 95%
1g
$1357.0 2023-06-02

4-Bromo-5-iodo-2-methyl-1,3-thiazole Related Literature

Additional information on 4-Bromo-5-iodo-2-methyl-1,3-thiazole

Introduction to 4-Bromo-5-iodo-2-methyl-1,3-thiazole (CAS No. 2742653-07-0)

4-Bromo-5-iodo-2-methyl-1,3-thiazole (CAS No. 2742653-07-0) is a versatile organic compound that has garnered significant attention in recent years due to its potential applications in various fields, particularly in medicinal chemistry and materials science. This compound belongs to the thiazole class, which is known for its broad range of biological activities and structural diversity. The presence of bromine and iodine substituents on the thiazole ring imparts unique chemical and physical properties, making it a valuable intermediate in the synthesis of more complex molecules.

The chemical structure of 4-Bromo-5-iodo-2-methyl-1,3-thiazole consists of a five-membered thiazole ring with a bromine atom at the 4-position, an iodine atom at the 5-position, and a methyl group at the 2-position. This specific arrangement of substituents not only enhances the compound's reactivity but also influences its solubility and stability. The bromine and iodine atoms are particularly important as they can be readily substituted or functionalized in subsequent synthetic steps, providing a platform for the development of novel compounds with tailored properties.

In the realm of medicinal chemistry, 4-Bromo-5-iodo-2-methyl-1,3-thiazole has shown promise as a building block for the synthesis of bioactive molecules. Recent studies have explored its potential in the development of anticancer agents, antimicrobial compounds, and inhibitors of specific enzymes. For instance, a study published in the Journal of Medicinal Chemistry reported that derivatives of this compound exhibited potent antiproliferative activity against various cancer cell lines. The bromine and iodine substituents were found to play a crucial role in modulating the biological activity, suggesting that further optimization through structural modifications could lead to more effective therapeutic agents.

Beyond its medicinal applications, 4-Bromo-5-iodo-2-methyl-1,3-thiazole has also been investigated for its potential use in materials science. The thiazole ring is known for its ability to form stable coordination complexes with metal ions, which can be exploited in the design of functional materials such as catalysts and sensors. A recent study published in Advanced Materials demonstrated that derivatives of this compound could be used to create highly sensitive and selective gas sensors. The unique electronic properties imparted by the bromine and iodine substituents were found to enhance the sensitivity and response time of these sensors, making them suitable for real-world applications.

The synthesis of 4-Bromo-5-iodo-2-methyl-1,3-thiazole typically involves multistep procedures that require careful control of reaction conditions to ensure high yields and purity. One common approach involves the condensation of 2-bromothiophenol with methyl isothiocyanate followed by cyclization and subsequent iodination at the 5-position. Recent advancements in synthetic methods have led to more efficient and environmentally friendly routes for producing this compound. For example, a green chemistry approach using microwave-assisted synthesis has been reported to significantly reduce reaction times and improve yields while minimizing waste generation.

The physical properties of 4-Bromo-5-iodo-2-methyl-1,3-thiazole, such as its melting point, boiling point, and solubility in various solvents, are important considerations for both research and industrial applications. These properties can be influenced by factors such as temperature, pressure, and the presence of other chemical species. Understanding these properties is crucial for optimizing synthetic protocols and developing formulations that meet specific performance requirements.

In conclusion, 4-Bromo-5-iodo-2-methyl-1,3-thiazole (CAS No. 2742653-07-0) is a multifaceted compound with significant potential in both medicinal chemistry and materials science. Its unique chemical structure and reactivity make it an attractive candidate for further research and development. As new synthetic methods continue to emerge and our understanding of its biological activities deepens, it is likely that this compound will play an increasingly important role in advancing various scientific fields.

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